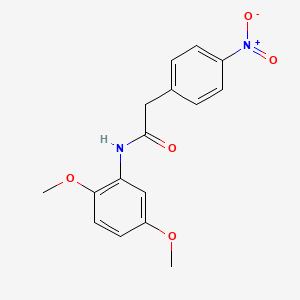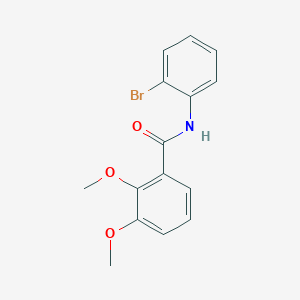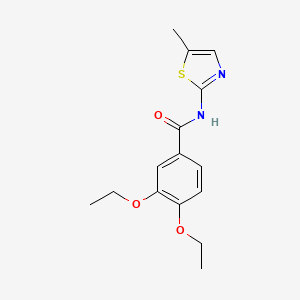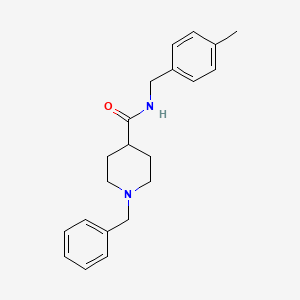![molecular formula C19H23N3O3 B5693777 N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anticancer agent. DMXAA was first synthesized in 1998 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide is not fully understood. However, it is believed that N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide works by activating the immune system to attack cancer cells. N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to increase the production of cytokines, which are signaling molecules that regulate the immune response. This activation of the immune system leads to the destruction of the tumor vasculature, which deprives the tumor of nutrients and oxygen, ultimately leading to tumor cell death.
Biochemical and Physiological Effects:
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-6 (IL-6). N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a protein that stimulates the growth of new blood vessels. This inhibition of VEGF leads to the destruction of the tumor vasculature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in lab experiments is that it has been shown to have antitumor activity against a variety of cancer cell lines. N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has also been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells. However, one limitation of using N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in lab experiments is that its mechanism of action is not fully understood. Additionally, N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to have toxic effects on the liver and kidneys in preclinical studies.
Direcciones Futuras
There are several future directions for research on N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide. One area of research is to further investigate the mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide. This could lead to the development of more effective anticancer agents that work through similar mechanisms. Another area of research is to investigate the potential use of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in combination with other drugs, such as immunotherapy drugs, to enhance its anticancer activity. Finally, more research is needed to investigate the toxic effects of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in humans and to develop strategies to minimize these effects.
Métodos De Síntesis
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with diethylamine and 4-bromo-2-methylacetanilide. The resulting product is then purified through a series of chromatography steps to obtain N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in its pure form.
Aplicaciones Científicas De Investigación
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been studied for its potential use as an anticancer agent. In preclinical studies, N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to have antitumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has also been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin and paclitaxel, in killing cancer cells.
Propiedades
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-5-21(6-2)16-9-10-17(14(4)11-16)20-19(23)15-8-7-13(3)18(12-15)22(24)25/h7-12H,5-6H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVCUTFYYYWGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)



![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)

![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)
